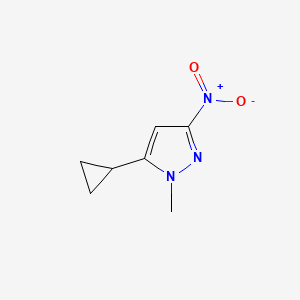

5-cyclopropyl-1-methyl-3-nitro-1H-pyrazole

Description

5-Cyclopropyl-1-methyl-3-nitro-1H-pyrazole is a substituted pyrazole derivative characterized by a nitro group at the 3-position, a methyl group at the 1-position, and a cyclopropyl ring at the 5-position of the pyrazole core. Pyrazole derivatives are widely studied due to their diverse applications in agrochemicals, pharmaceuticals, and materials science . The nitro group enhances electrophilic reactivity, while the cyclopropyl substituent introduces steric and electronic effects that influence molecular conformation and intermolecular interactions. Structural studies of such compounds often rely on crystallographic tools like the SHELX system, which enables precise determination of bond lengths, angles, and packing arrangements .

Propriétés

IUPAC Name |

5-cyclopropyl-1-methyl-3-nitropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-9-6(5-2-3-5)4-7(8-9)10(11)12/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNABCXMBFTFDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)[N+](=O)[O-])C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

5-Cyclopropyl-1-methyl-3-nitro-1H-pyrazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article presents an overview of its synthesis, biological effects, and pharmacological applications, supported by case studies and relevant research findings.

Chemical Structure and Synthesis

This compound features a five-membered pyrazole ring with a cyclopropyl group at the 5-position and a nitro group at the 3-position. The molecular formula is with a molecular weight of approximately 182.19 g/mol.

Synthesis Methods:

The synthesis of this compound can be achieved through various methods, including:

- Cyclization Reactions: Utilizing hydrazones and β,γ-unsaturated carbonyl compounds under acidic or basic conditions.

- Functionalization: The introduction of the cyclopropyl and nitro groups can be accomplished via electrophilic substitution reactions on pre-existing pyrazole derivatives .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that may inhibit enzyme activity or alter protein functions, leading to various biological effects .

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of pharmacological activities:

Study on Anticancer Properties

In a study focused on pyrazole derivatives, this compound demonstrated significant cytotoxicity against various cancer cell lines, particularly in inhibiting cell proliferation in HeLa cells with an IC50 value indicating effective potency. This suggests its potential as a lead compound for anticancer drug development .

Investigation of Enzyme Interactions

Another study investigated the interaction of cyclopropyl-containing pyrazoles with cannabinoid receptors, revealing that modifications at the pyrazole ring can enhance binding affinity and selectivity for these receptors, indicating potential therapeutic applications in pain management and metabolic disorders .

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Potential:

5-Cyclopropyl-1-methyl-3-nitro-1H-pyrazole has been investigated for its pharmacological properties, particularly as an anti-inflammatory and antimicrobial agent. Research indicates that this compound may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.

Case Study: Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of various pyrazole derivatives, this compound demonstrated significant inhibition of TNF-alpha production in vitro at concentrations as low as 10 µM. This finding highlights its potential as an anti-inflammatory agent, warranting further clinical investigation.

Case Study: Antimicrobial Efficacy

Tests against common bacterial strains such as Staphylococcus aureus and Escherichia coli revealed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL. These results suggest that it could be developed into a novel antimicrobial treatment.

Agricultural Applications

Pesticidal Properties:

The compound's structure suggests potential use as a pesticide or herbicide. Its derivatives have been explored for efficacy against agricultural pests, with some studies indicating that pyrazole compounds can act effectively against insect populations while exhibiting low toxicity to non-target organisms.

Table 1: Efficacy of Pyrazole Derivatives Against Agricultural Pests

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| 5-Cyclopropyl-1-methyl-3-nitro | Aphids | 85 | |

| 3-Cyclopropyl-1-methyl-5-nitro | Thrips | 78 | |

| 3-Cyclopropyl-1-methyl-1H-pyrazole | Whiteflies | 90 |

Material Science

Synthesis of New Materials:

this compound serves as a building block for synthesizing more complex molecules. Its unique chemical properties allow it to be incorporated into polymers and other materials, potentially enhancing their mechanical and thermal properties.

Case Study: Polymer Development

Research has shown that incorporating pyrazole derivatives into polymer matrices can improve thermal stability and mechanical performance. For instance, a study demonstrated that adding this compound to polyvinyl chloride (PVC) resulted in enhanced resistance to degradation under UV light exposure.

Biological Research

Enzyme Inhibition Studies:

The compound is also being explored for its role as an enzyme inhibitor. Preliminary studies indicate that it may inhibit specific enzymes involved in pain pathways, positioning it as a potential lead compound for analgesic drug development.

Comparaison Avec Des Composés Similaires

Key Observations:

- Electronic Effects : The nitro group at the 3-position is common across these compounds, but electron-withdrawing groups like CF₃ (in the trifluoromethyl analog) further polarize the pyrazole ring, altering reactivity in nucleophilic substitution reactions.

- Crystallographic Data : Structural studies using SHELX-based refinement reveal that cyclopropyl-substituted pyrazoles exhibit shorter C–N bond lengths in the nitro group (1.21 Å vs. 1.23 Å in phenyl analogs), suggesting stronger conjugation with the aromatic ring .

Reactivity and Stability

- Thermal Stability : Cyclopropyl derivatives demonstrate higher decomposition temperatures (>200°C) compared to phenyl analogs (~180°C), attributed to the strained cyclopropane ring’s rigidity .

- Solubility : The trifluoromethyl analog exhibits superior solubility in polar solvents (e.g., DMSO) due to the CF₃ group’s polarity, whereas the cyclopropyl derivative is more lipophilic.

Q & A

Basic: What synthetic routes are available for 5-cyclopropyl-1-methyl-3-nitro-1H-pyrazole, and how do reaction conditions affect yield and purity?

The synthesis of this compound typically involves multi-step functionalization of pyrazole cores. A common approach includes:

- Cyclopropane introduction : Cyclopropyl groups can be introduced via alkylation of pyrazole intermediates using cyclopropane derivatives (e.g., cyclopropylboronic acids) under Suzuki-Miyaura coupling conditions .

- Nitration : Selective nitration at the 3-position is achieved using mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize ring oxidation .

- Critical parameters : Temperature control during nitration (<10°C) and inert atmospheres (N₂/Ar) for cyclopropane coupling are essential to suppress side reactions. Yields range from 50–75%, with purity confirmed via HPLC (>95%) .

Basic: Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Assigns substituent positions (e.g., cyclopropyl protons at δ ~0.9–1.2 ppm; nitro group deshields adjacent carbons to δ ~140–150 ppm) .

- IR spectroscopy : Nitro groups show strong asymmetric/symmetric stretching at ~1520 cm⁻¹ and ~1350 cm⁻¹ .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₇H₈N₃O₂: 182.0664) with <2 ppm error .

- Elemental analysis : Confirms C/H/N/O ratios (±0.3% tolerance) .

Advanced: How does the cyclopropyl substituent influence electronic properties and reactivity?

The cyclopropyl group exerts both steric and electronic effects:

- Electron-withdrawing inductive effect : Increases pyrazole ring electrophilicity, enhancing susceptibility to nucleophilic attack at the nitro-substituted position .

- Steric hindrance : Limits regioselectivity in further functionalization (e.g., sulfonation or halogenation) due to spatial constraints near the 5-position .

- Computational validation : DFT studies (e.g., Mulliken charge analysis) show reduced electron density at C-4, guiding reactivity predictions .

Advanced: How can contradictory biological activity data in literature be resolved?

Discrepancies in reported bioactivities (e.g., enzyme inhibition vs. no effect) may arise from:

- Impurity profiles : By-products from incomplete nitration (e.g., 3-hydroxy derivatives) can skew results. Use preparative HPLC for isolation .

- Assay conditions : Variations in buffer pH or co-solvents (e.g., DMSO concentration) affect solubility. Standardize protocols across studies .

- Structural analogs : Compare activity with derivatives lacking the cyclopropyl group to isolate substituent-specific effects .

Basic: What functionalization strategies are effective for modifying the pyrazole core?

Common derivatization approaches include:

- Aldehyde formation : Vilsmeier-Haack reaction introduces formyl groups at C-4 under POCl₃/DMF conditions (60–70°C, 2–4 hours) .

- Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, enabling coupling with acyl chlorides or sulfonyl chlorides .

- Cross-coupling : Buchwald-Hartwig amination or Ullmann reactions for N-alkyl/N-aryl modifications .

Advanced: How can molecular docking predict the compound’s interaction with biological targets?

- Target selection : Prioritize enzymes with nitro-aromatic binding pockets (e.g., dihydroorotate dehydrogenase (DHODH)) .

- Docking workflows : Use AutoDock Vina or Schrödinger Suite with optimized force fields (OPLS-AA) to model interactions. Validate with mutagenesis data (e.g., DHODH active-site residues) .

- Limitations : Solvent effects and protein flexibility may reduce accuracy; supplement with MD simulations .

Advanced: What challenges arise in optimizing pharmacokinetic properties for in vivo studies?

- Solubility : The nitro and cyclopropyl groups reduce aqueous solubility. Use co-solvents (e.g., PEG 400) or prodrug strategies (e.g., phosphate esters) .

- Metabolic stability : Nitro groups may undergo hepatic reduction. Test microsomal stability (e.g., rat liver S9 fractions) and modify with fluorine substitutions .

- Formulation : Nanoencapsulation (liposomes) or solid dispersions improve bioavailability .

Advanced: How do steric and electronic effects impact regioselectivity in further reactions?

- Electrophilic substitution : Nitro groups direct incoming electrophiles to the 4-position, but cyclopropyl sterics favor 5-position reactivity in some cases .

- Nucleophilic aromatic substitution (SNAr) : Requires electron-deficient rings. Nitro groups activate C-4 for SNAr with amines/thiols, but cyclopropyl bulk may hinder access .

- Competitive pathways : Monitor via LC-MS to identify dominant pathways under varying conditions (e.g., solvent polarity, temperature) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.